4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine
Description
The pyrrolo[2,3-d]pyrimidine scaffold represents a bicyclic heterocyclic system consisting of a fused pyrrole and pyrimidine ring. This fused ring structure forms a planar aromatic framework that provides multiple sites for chemical modification and functionalization. Due to its unique electronic and structural properties, the pyrrolo[2,3-d]pyrimidine core has been extensively studied in chemical research as a versatile scaffold for the development of biologically active compounds. Its nitrogen-rich heterocyclic nature allows it to participate in hydrogen bonding and π-stacking interactions, which are critical for molecular recognition and binding in biological systems.
1.2. Historical Development and Significance of Substituted Pyrrolo[2,3-d]Pyrimidines
The exploration of substituted pyrrolo[2,3-d]pyrimidines has evolved over several decades, driven by their potential as pharmacophores in medicinal chemistry. Early research focused on understanding the fundamental chemical properties and synthesis of the parent pyrrolo[2,3-d]pyrimidine system. Subsequently, substitution at various positions on the scaffold, such as halogenation, alkylation, and incorporation of sulfur-containing groups, has been employed to modulate biological activity and physicochemical characteristics. The compound 4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-d]Pyrimidine exemplifies such derivatives, where the introduction of chloro, cyclohexyl, and methylthio substituents enhances the compound’s chemical diversity and potential functional applications.
1.3. Classification and Importance of Heterocyclic Compounds
Heterocyclic compounds, defined by the presence of atoms such as nitrogen, oxygen, or sulfur within a ring structure, are foundational in organic chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold belongs to this class, characterized by nitrogen heteroatoms that influence electronic distribution and reactivity. These compounds are crucial due to their prevalence in natural products, pharmaceuticals, and agrochemicals. Their structural complexity allows for specific interactions with biological targets, making them indispensable in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. The heterocyclic nature of pyrrolo[2,3-d]pyrimidines underpins their ability to serve as kinase inhibitors and other bioactive molecules.
1.4. Research Context and Significance
The compound this compound (CAS No. 388572-67-6) is of significant interest in chemical and pharmaceutical research due to its unique substitution pattern on the pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C13H18ClN3S with a molecular weight of 283.82 g/mol. The presence of a chloro substituent at position 4, a cyclohexyl group at position 7, and a methylthio group at position 2 contributes to its distinctive chemical behavior and potential biological activity. This compound serves as a valuable intermediate or lead structure in the synthesis of novel derivatives aimed at modulating biological pathways, including kinase inhibition. Its chemical properties and structural features make it a promising candidate for further exploration in drug design and development.
Table 1: Key Chemical Data for this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 388572-67-6 |
| Molecular Formula | C13H18ClN3S |
| Molecular Weight | 283.82 g/mol |
| Structural Features | Fused pyrrole-pyrimidine ring; chloro at position 4; cyclohexyl at position 7; methylthio at position 2 |
| MDL Number | MFCD00202983 |
Properties
IUPAC Name |
4-chloro-7-cyclohexyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-18-13-15-11(14)10-7-8-17(12(10)16-13)9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDLMBKYMITMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCN2C3CCCCC3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388572-67-6 | |
| Record name | 4-Chloro-7-cyclohexyl-6,7-dihydro-2-(methylthio)-(5H)-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the introduction of the cyclohexyl group and the methylthio group can be achieved through nucleophilic substitution reactions. The chlorination step is often carried out using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine has been investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor cell proliferation through specific pathways related to apoptosis and cell cycle regulation .
Antiviral Properties
Another area of interest is the antiviral activity of this compound. Preliminary studies have shown that it can inhibit viral replication in vitro, suggesting potential use in treating viral infections. The mechanism appears to involve interference with viral RNA synthesis .
Agricultural Applications
The compound's unique structure also makes it a candidate for agricultural applications, particularly as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that compounds containing the pyrrolo[2,3-d]pyrimidine framework can exhibit insecticidal properties. Field trials have shown effectiveness against common agricultural pests, leading to the development of new formulations for crop protection .
Herbicidal Properties
In addition to insecticidal activity, studies have suggested that this compound may possess herbicidal properties. Laboratory assays demonstrated its ability to inhibit the growth of certain weed species, making it a potential candidate for herbicide development .
Material Science Applications
The unique properties of this compound also extend into material science.
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating it into polymer matrices to improve performance characteristics for various industrial applications .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. Results showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
- Agricultural Field Trials : Field studies conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations by over 70% compared to untreated controls.
- Material Characterization : Research published in Materials Science & Engineering highlighted the incorporation of this compound into polymer blends, resulting in materials with improved tensile strength and thermal resistance.
Mechanism of Action
The mechanism of action of 4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Chlorine Position: Chlorine at position 4 (as in the target compound) or 6 significantly enhances anticancer activity. For example, compounds with chlorine at position 4 and a trichloromethyl group at position 2 exhibit IC₅₀ values <10 µM against MCF7 and HepG2 cell lines . In contrast, non-chlorinated analogs (e.g., compound 5 in ) show reduced potency, highlighting the importance of halogenation .
- Cyclohexyl vs. Phenyl Groups : Replacing the cyclohexyl group (target compound) with a phenyl group (as in 4-chloro-7-phenyl analogs) reduces steric bulk but may decrease lipophilicity, impacting tumor penetration .
Antiviral Activity
- Methylthio Group : The methylthio group at position 2 in the target compound is associated with antiviral effects. Analogous compounds with a trichloromethyl group at position 2 (e.g., compounds 11, 13, 16, and 17) show IC₅₀ values <1 µM against Bovine Viral Diarrhea Virus (BVDV) .
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound may offer better metabolic stability compared to cyclopentyl-substituted derivatives (e.g., 2-chloro-7-cyclopentyl analogs), which are synthesized via Cu-catalyzed coupling but lack detailed antiviral data .
Comparison with Marketed Drugs
- Ruxolitinib and Tofacitinib: These FDA-approved drugs contain pyrrolo[2,3-d]pyrimidine cores but feature cyanophenyl and pyrazolyl substituents instead of cyclohexyl or methylthio groups. Their primary mechanism involves JAK/STAT inhibition, whereas the target compound’s activity is likely driven by different targets (e.g., kinases or viral enzymes) .
Data Tables
Table 2: Substituent Impact on Activity
Biological Activity
4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by a pyrrolo[2,3-d]pyrimidine framework, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C₁₃H₁₈ClN₃S
- Molecular Weight: 283.82 g/mol
- CAS Number: 388572-67-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and anti-inflammatory responses. The compound's mechanism of action is linked to its interactions with specific biological pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives, including our compound of interest. The findings suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.
Case Studies and Research Findings
- Cell Line Studies:
- Mechanism of Action:
- Comparative Analysis:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | CDK inhibition |
| Compound B | A549 | 0.39 | Apoptosis induction |
| 4-Chloro... | NCI-H460 | 0.16 | Aurora-A kinase inhibition |
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Research indicates that certain pyrrolo[2,3-d]pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Key Findings
- Cytokine Inhibition:
-
Potential Applications:
- Given its dual activity as an anticancer and anti-inflammatory agent, this compound could be explored for treating conditions where inflammation is a contributing factor to tumor progression.
Q & A
Q. What are the established synthetic routes for 4-chloro-7-cyclohexyl-6,7-dihydro-2-(methylthio)-(5H)-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves cyclization and functionalization of pyrrolo[2,3-d]pyrimidine precursors. For example:
- Cyclization : Reacting chlorinated pyridine derivatives with cyclohexyl-containing intermediates under basic conditions (e.g., sodium hydride in DMF) to form the fused ring system .
- Chlorination : Post-cyclization chlorination using agents like POCl₃ or SOCl₂ to introduce the 4-chloro substituent .
- Methylthio introduction : Thiolation at the 2-position via nucleophilic substitution with methylthiolate . Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Determines absolute configuration and ring conformation, as demonstrated for analogs like 4-chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine, which revealed a dihedral angle of 7.91° between the phenyl and pyrrole rings .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methylthio at δ 2.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at ~335 m/z for C₁₅H₁₈ClN₃S) .
Q. What preliminary biological activities are reported for pyrrolo[2,3-d]pyrimidine analogs?
- Kinase inhibition : Analogous compounds (e.g., ruxolitinib) target JAK/STAT pathways, suggesting potential for immune modulation .
- Anticancer activity : Derivatives exhibit submicromolar potency against drug-resistant cancers (e.g., glioblastoma) via tubulin disruption .
- Antimicrobial effects : Some analogs show activity against Mycobacterium tuberculosis and Candida albicans .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., toluene or DMF) improve cyclization efficiency .
- Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enhance regioselectivity in aryl substitutions .
- Purification : Gradient HPLC or recrystallization from ethanol/water mixtures resolves diastereomers and removes byproducts .
Q. How to address contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to compare results across studies .
- Structural analogs : Compare with thieno[2,3-d]pyrimidines, where replacing pyrrole NH with sulfur alters hydrogen-bonding and target selectivity .
- Metabolic stability : Evaluate cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
Q. What computational strategies predict binding modes and selectivity?
- Molecular docking : Models interactions with kinase ATP-binding pockets (e.g., JAK2 or AKT1), highlighting key residues like Lys882 for hydrogen bonding .
- MD simulations : Assess conformational flexibility of the cyclohexyl group to optimize hydrophobic interactions .
- QSAR : Correlate substituent electronegativity (e.g., chloro vs. methylthio) with inhibitory potency using regression models .
Methodological Considerations
Designing SAR studies for this compound:
- Variation of substituents : Synthesize analogs with halogens (F, Br), alkyl groups, or heteroaryl rings at the 7-position to probe steric and electronic effects .
- Biological testing : Use panel assays (e.g., NCI-60 cancer cell lines) to identify structure-activity trends .
Resolving spectral ambiguities in characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
